molecular formula C16H10O6 B1649296 3'-Methoxycoumestrol CAS No. 13360-66-2

3'-Methoxycoumestrol

Cat. No.: B1649296
CAS No.: 13360-66-2
M. Wt: 298.25
InChI Key: MQORJFLPGOCLDS-UHFFFAOYSA-N
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Description

3’-Methoxycoumestrol is a naturally occurring phytoestrogen belonging to the coumestan family. Phytoestrogens are plant-derived compounds that exhibit estrogen-like activity in animals. 3’-Methoxycoumestrol is structurally similar to coumestrol, with a methoxy group at the 3’ position. It is found in various legume species and has been identified in the plasma of grazing livestock .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methoxycoumestrol typically involves the methylation of coumestrol. One common method is the reaction of coumestrol with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of 3’-Methoxycoumestrol involves the extraction and purification from plant sources, particularly legumes like lucerne. The process includes harvesting the plant material, drying, and extracting the phytoestrogens using solvents like ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate and purify 3’-Methoxycoumestrol .

Chemical Reactions Analysis

Types of Reactions: 3’-Methoxycoumestrol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3’-Methoxycoumestrol has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of phytoestrogens and their interactions with other molecules.

    Biology: Research focuses on its effects on reproductive physiology and metabolism in animals.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a selective estrogen receptor modulator.

    Industry: It is used in the development of natural health products and supplements

Mechanism of Action

3’-Methoxycoumestrol exerts its effects by binding to estrogen receptors in the body. It has a high affinity for both alpha and beta estrogen receptors, mimicking the action of endogenous estrogens. This binding can lead to the modulation of gene expression and various physiological effects, including reproductive and metabolic changes .

Comparison with Similar Compounds

  • Coumestrol
  • 4’-Methoxycoumestrol
  • Trifoliol
  • Sativol
  • Repensol
  • Lucernol
  • Medicagol
  • 11,12-Dimethoxy-7-hydroxycoumestan

Comparison: 3’-Methoxycoumestrol is unique due to its specific methoxy substitution at the 3’ position, which influences its binding affinity and biological activity. Compared to coumestrol, it has a slightly different estrogenic activity profile and may exhibit distinct physiological effects .

Properties

IUPAC Name

3,9-dihydroxy-8-methoxy-[1]benzofuro[3,2-c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O6/c1-20-13-5-9-12(6-10(13)18)21-15-8-3-2-7(17)4-11(8)22-16(19)14(9)15/h2-6,17-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQORJFLPGOCLDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(O2)C4=C(C=C(C=C4)O)OC3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90928204
Record name 3,9-Dihydroxy-8-methoxy-6H-[1]benzofuro[3,2-c][1]benzopyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3,8-Dihydroxy-9-methoxycoumestan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030562
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13360-66-2
Record name 3'-Methoxycoumestrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013360662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,9-Dihydroxy-8-methoxy-6H-[1]benzofuro[3,2-c][1]benzopyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Melting Point

329 - 329.5 °C
Record name 3,8-Dihydroxy-9-methoxycoumestan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030562
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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